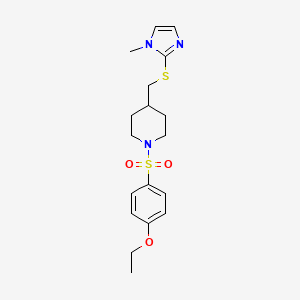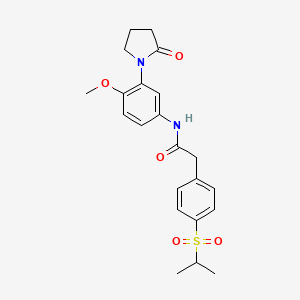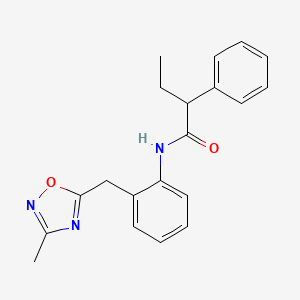![molecular formula C24H21NO5 B2414883 [(9h-Fluoren-9-ylmethoxycarbonylamino)]-(4-methoxyphenyl)acetic acid CAS No. 1028530-29-1](/img/structure/B2414883.png)
[(9h-Fluoren-9-ylmethoxycarbonylamino)]-(4-methoxyphenyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[(9h-Fluoren-9-ylmethoxycarbonylamino)]-(4-methoxyphenyl)acetic acid” is a chemical compound that is used in scientific research . It has a unique structure that allows for diverse applications, such as drug delivery systems, polymer synthesis, and catalytic processes.
Molecular Structure Analysis
The molecular weight of this compound is 327.33 g/mol . The structure of this compound includes a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis for temporary protection of the amine group .Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of [(9h-Fluoren-9-ylmethoxycarbonylamino)]-(4-methoxyphenyl)acetic acid:
Peptide Synthesis
[(9h-Fluoren-9-ylmethoxycarbonylamino)]-(4-methoxyphenyl)acetic acid is widely used in peptide synthesis. Its Fmoc (fluorenylmethyloxycarbonyl) group serves as a protective group for amino acids, facilitating the stepwise construction of peptides. This compound’s stability and compatibility with various coupling reagents make it an essential building block in solid-phase peptide synthesis .
Drug Delivery Systems
The unique structure of this compound allows it to be used in the development of drug delivery systems. Its ability to form stable complexes with drugs enhances the solubility and bioavailability of therapeutic agents. This application is crucial for improving the efficacy of drugs with poor water solubility.
Polymer Synthesis
[(9h-Fluoren-9-ylmethoxycarbonylamino)]-(4-methoxyphenyl)acetic acid is also employed in the synthesis of polymers. Its functional groups can participate in polymerization reactions, leading to the formation of novel polymeric materials with specific properties. These polymers can be used in various applications, including biomedical devices and materials science.
Catalytic Processes
In catalytic processes, this compound acts as a ligand or a catalyst precursor. Its ability to coordinate with metal ions makes it useful in catalysis, where it can enhance the efficiency and selectivity of chemical reactions. This application is significant in the field of organic synthesis and industrial chemistry.
Bioconjugation
The compound is used in bioconjugation techniques, where it helps in attaching biomolecules to various surfaces or other molecules. This application is essential in the development of biosensors, diagnostic tools, and targeted drug delivery systems. The Fmoc group provides a convenient handle for bioconjugation reactions .
Protein Engineering
In protein engineering, [(9h-Fluoren-9-ylmethoxycarbonylamino)]-(4-methoxyphenyl)acetic acid is used to modify proteins. Its incorporation into proteins can alter their properties, such as stability, activity, and binding affinity. This application is valuable in the design of novel proteins with enhanced functionalities for therapeutic and industrial purposes.
Material Science
The compound’s unique chemical structure allows it to be used in material science for the development of advanced materials. It can be incorporated into the design of new materials with specific mechanical, thermal, or optical properties. These materials have potential applications in electronics, photonics, and nanotechnology.
Analytical Chemistry
In analytical chemistry, [(9h-Fluoren-9-ylmethoxycarbonylamino)]-(4-methoxyphenyl)acetic acid is used as a standard or a reagent in various analytical techniques. Its well-defined structure and properties make it suitable for use in chromatography, spectroscopy, and other analytical methods. This application is crucial for the accurate analysis and quantification of chemical compounds .
Safety and Hazards
Wirkmechanismus
Target of Action
It is known that this compound is a derivative of fluorenylmethyloxycarbonyl (fmoc) amino acids , which are commonly used in peptide synthesis . Therefore, it can be inferred that this compound may interact with proteins or enzymes involved in peptide synthesis or modification.
Mode of Action
Given its structural similarity to fmoc amino acids, it is likely that this compound acts as a protective group during peptide synthesis . The Fmoc group is known to protect the amino group during peptide bond formation, and it can be removed under mildly basic conditions .
Biochemical Pathways
The compound is likely involved in the biochemical pathways of peptide synthesis . In these pathways, amino acids are linked together to form peptides or proteins. The Fmoc group, from which this compound is derived, plays a crucial role in these pathways by protecting the amino group during peptide bond formation .
Pharmacokinetics
It is known that the compound is a solid at room temperature , suggesting that it may have low solubility in water. This could potentially affect its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the action of [(9h-Fluoren-9-ylmethoxycarbonylamino)]-(4-methoxyphenyl)acetic acid is likely the successful synthesis of peptides with the desired sequence . By acting as a protective group, this compound can help ensure that peptide bond formation occurs at the correct locations, leading to the production of the desired peptide or protein .
Action Environment
The action of [(9h-Fluoren-9-ylmethoxycarbonylamino)]-(4-methoxyphenyl)acetic acid is likely influenced by environmental factors such as temperature and pH. For instance, the Fmoc group is known to be stable at room temperature but can be removed under mildly basic conditions . Therefore, the efficacy and stability of this compound may be affected by changes in these environmental factors.
Eigenschaften
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(4-methoxyphenyl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO5/c1-29-16-12-10-15(11-13-16)22(23(26)27)25-24(28)30-14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-13,21-22H,14H2,1H3,(H,25,28)(H,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJKZYLDYXMQFKW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(9h-Fluoren-9-ylmethoxycarbonylamino)]-(4-methoxyphenyl)acetic acid | |
CAS RN |
1028530-29-1 |
Source


|
| Record name | 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-(4-methoxyphenyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Imidazo[1,2-a]pyridin-8-ylmethanamine dihydrochloride](/img/structure/B2414800.png)
![N-(3-(6-ethoxybenzo[d]thiazol-2-yl)-4-hydroxyphenyl)acetamide](/img/structure/B2414802.png)





![2-phenyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}butanamide](/img/structure/B2414812.png)
![(E)-3-[1-(3,5-Dichlorophenyl)pyrrol-2-yl]prop-2-enoic acid](/img/structure/B2414813.png)

![1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl N-[(4-methylphenyl)sulfonyl]carbamate](/img/structure/B2414817.png)
![7-Fluoro-2-methyl-3-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]quinazolin-4-one](/img/structure/B2414818.png)
![(5Z)-1-(1,1-Dioxothiolan-3-yl)-4-methyl-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-2,6-dioxopyridine-3-carbonitrile](/img/structure/B2414820.png)
![Isoxazol-5-yl(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2414823.png)